molecular formula C7H2Cl2F4O2S B1406392 3-Chloro-2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride CAS No. 1706458-27-6

3-Chloro-2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride

Cat. No.: B1406392
CAS No.: 1706458-27-6
M. Wt: 297.05 g/mol
InChI Key: BILXQEGTYVLEIP-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride (CAS: 1706458-27-6, molecular weight: 297.05 g/mol) is a fluorinated aromatic sulfonyl chloride characterized by three distinct substituents: a chlorine atom at position 3, a fluorine atom at position 2, and a trifluoromethyl group at position 5 . This compound is categorized as a trifluoromethylation agent, primarily used in research settings for synthesizing sulfonamides, agrochemicals, or pharmaceuticals. Its discontinued commercial availability (as noted by CymitQuimica) highlights challenges in large-scale production or stability .

The sulfonyl chloride group (-SO₂Cl) confers high reactivity, enabling nucleophilic substitution reactions with amines or alcohols. The electron-withdrawing trifluoromethyl and halogen substituents enhance the electrophilicity of the sulfur center, making it a potent intermediate in organofluorine chemistry.

Properties

IUPAC Name

3-chloro-2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F4O2S/c8-4-1-3(7(11,12)13)2-5(6(4)10)16(9,14)15/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILXQEGTYVLEIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1S(=O)(=O)Cl)F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting from Aromatic Precursors

The synthesis generally begins with suitably substituted aromatic compounds, such as o-amino benzotrifluoride or benzenesulfonic acid derivatives , which are then functionalized through a series of halogenation, sulfonation, and chlorination steps.

Bromination and Chlorination Sequence

  • Step 1: Bromination of Aromatic Precursors

    Bromination is achieved using elemental bromine (Br₂) or N-bromosuccinimide (NBS) under controlled temperatures (0–5°C) to selectively introduce bromine at the desired position. Reaction conditions such as solvent choice (e.g., acetic acid, carbon tetrachloride) and catalysts (e.g., FeBr₃) influence regioselectivity and yield.

  • Step 2: Fluorination

    Fluorination of the aromatic ring can be performed using electrophilic fluorinating agents like Selectfluor or diethylaminosulfur trifluoride (DAST). These reagents facilitate the introduction of fluorine at specific positions, guided by directing effects of existing substituents.

  • Step 3: Sulfonation

    The sulfonyl chloride moiety is introduced via sulfonation using chlorosulfonic acid (ClSO₃H). This step typically occurs under reflux conditions, with temperature control to prevent over-sulfonation or decomposition.

  • Step 4: Chlorination

    Chlorination of the sulfonic acid derivative to form the sulfonyl chloride is accomplished with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). Reflux conditions and the presence of catalytic agents like DMF improve conversion efficiency.

Key Reaction Parameters

Step Reagents Solvent Temperature Time Yield References
Bromination Br₂ / NBS Acetic acid / CCl₄ 0–5°C 1–4 hrs ~85–92% ,
Fluorination Selectfluor / DAST Acetonitrile / DCM Room temp 2–6 hrs Variable ,
Sulfonation Chlorosulfonic acid None (excess) Reflux (~80°C) 2–4 hrs >90% ,
Chlorination SOCl₂ DCM Reflux (~70°C) 3–4 hrs >90% ,

Recent Advances and Industrial Methods

Synthesis of 3-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride

A notable recent patent describes a multi-step process involving bromination, diazotization, and Grignard reactions:

  • Step 1: Bromination of o-amino benzotrifluoride to yield 4-bromo-2-chloro-6-trifluoromethylaniline .
  • Step 2: Diazotization followed by deamination to produce 1-bromo-3-chloro-5-(trifluoromethyl)benzene .
  • Step 3: Formation of the Grignard reagent from the intermediate, followed by acylation to produce the target sulfonyl chloride.

This method emphasizes high purity, yield, and environmental friendliness, suitable for large-scale production.

Industrial Production Considerations

Data Table: Summary of Preparation Methods

Method Starting Material Key Reagents Reaction Conditions Yield Advantages References
Aromatic substitution Aromatic precursor (e.g., benzotrifluoride derivatives) Br₂, NBS, Selectfluor, ClSO₃H, SOCl₂ Controlled temperature (0–80°C), reflux 85–92% High selectivity, scalable ,
Multi-step synthesis o-Amino benzotrifluoride Bromination, diazotization, Grignard 0–30°C, reflux >80% overall High purity, environmentally friendly
Direct chlorosulfonation Aromatic sulfonic acid derivatives Chlorosulfonic acid, SOCl₂ Reflux >90% Efficient for industrial scale

Analytical Characterization

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with various reagents:

Reaction TypeReagent/ConditionsProduct FormedKey Characteristics
Amine Substitution Primary/Secondary amines, RT to 80°CSulfonamide derivativesForms stable C-SO₂-N bonds
Alcohol Substitution Alcohols with base (e.g., NaOH)Sulfonate estersRequires anhydrous conditions
Thiol Substitution Thiols in polar aprotic solventsSulfonyl thioethersHigh electrophilicity enhances rate

Mechanistic Insight :
The electron-withdrawing trifluoromethyl and halogen groups increase the electrophilicity of the sulfur atom, accelerating nucleophilic attack. Reactions typically follow a two-step mechanism:

  • Nucleophilic displacement of chloride.

  • Proton transfer to stabilize the intermediate .

Hydrolysis Reactions

Controlled hydrolysis yields sulfonic acid derivatives:

ConditionsProductNotes
Aqueous (pH 7–9) 3-Chloro-2-fluoro-5-(trifluoromethyl)benzenesulfonic acidSlow reaction at RT; accelerates with heat
Strong Acid (H₂SO₄) Same sulfonic acidRapid hydrolysis due to protonation of leaving group

Stability Note : The compound is moisture-sensitive, requiring storage under anhydrous conditions .

Coupling Reactions

Participates in cross-coupling reactions under catalytic conditions:

ReactionCatalyst/ReagentsApplication
Grignard Coupling RMgX (Grignard reagent), THF, –40°CForms alkyl/aryl sulfones
Ullmann-Type Coupling Cu catalyst, aryl halidesBiaryl sulfone synthesis

Example Synthesis (Patent Data ) :
Reacting with isopropylmagnesium bromide at –40°C yields methylthio intermediates, which are further functionalized into complex sulfones (yield: 85–95%).

Electrophilic Aromatic Substitution

The benzene ring’s electron-deficient nature directs electrophiles to specific positions:

ReactionElectrophilePosition Substituted
Nitration HNO₃/H₂SO₄Meta to sulfonyl group (limited by deactivation)
Halogenation Cl₂/FeCl₃Ortho/para to existing halogens

Limitation : Strong deactivation by -SO₂Cl and -CF₃ groups restricts most EAS reactions without superacidic conditions .

Reductive Defluorination

Under superacidic conditions (CF₃SO₃H), the trifluoromethyl group may undergo partial defluorination, forming difluoro- or monofluoro-carbocations . This side reaction is critical to consider in strong acid environments.

Critical Considerations

  • Steric Effects : Bulky substituents on the benzene ring may hinder nucleophilic attack at the sulfur center.

  • Solvent Choice : Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates by stabilizing transition states .

  • Side Reactions : Competing hydrolysis necessitates anhydrous conditions for substitution reactions .

Scientific Research Applications

Chemical Reactivity and Synthesis

The sulfonyl chloride functional group in 3-Chloro-2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride is highly reactive, allowing it to participate in nucleophilic substitution reactions. This reactivity is crucial for synthesizing sulfonamides and sulfonate esters when reacted with amines and alcohols, respectively. Furthermore, the compound can undergo hydrolysis to yield the corresponding sulfonic acid, which is a valuable intermediate in organic synthesis.

Table 1: Reactivity Overview

Reaction TypeReactantsProducts
Nucleophilic SubstitutionThis compound + AminesSulfonamides
Nucleophilic SubstitutionThis compound + AlcoholsSulfonate Esters
HydrolysisThis compound + WaterSulfonic Acid

Case Study: Antimicrobial Activity

A study on sulfonyl chlorides demonstrated their efficacy against various bacterial strains. The introduction of fluorinated groups was found to enhance the antimicrobial potency, suggesting that this compound could have similar applications in developing new antibiotics or antiseptics.

Agrochemical Applications

The reactivity of this compound also extends to agrochemicals. Fluorinated compounds are often more effective as pesticides due to their enhanced stability and ability to penetrate biological membranes. The compound can be utilized in the synthesis of herbicides or insecticides, where the trifluoromethyl group contributes to increased lipophilicity and biological activity .

Table 2: Potential Agrochemical Uses

Application TypePotential Use
HerbicidesSynthesis of selective herbicides
InsecticidesDevelopment of potent insecticides
FungicidesFormulation of antifungal agents

Industrial Applications

The compound's unique chemical properties make it suitable for various industrial applications, including:

  • Fluorinated Polymers : Used as intermediates in producing high-performance polymers.
  • Specialty Chemicals : Serves as a building block in synthesizing specialty chemicals for electronics and materials science.

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in the synthesis of sulfonamide and sulfonate ester derivatives, which can interact with biological targets such as enzymes and receptors. The presence of electron-withdrawing groups on the aromatic ring enhances the compound’s electrophilicity, making it a potent reagent in chemical transformations.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The reactivity and applications of benzenesulfonyl chlorides are heavily influenced by substituent positions and electronic effects. Below is a comparative analysis with key analogs:

Compound Name Substituents Molecular Weight CAS No. Key Properties/Applications
3-Chloro-2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride Cl (3), F (2), CF₃ (5) 297.05 1706458-27-6 High reactivity due to three electron-withdrawing groups; used in specialized trifluoromethylation .
4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride Cl (4), CF₃ (3) 283.61 32333-53-2 Commercial availability (95–98% purity); used in pesticide synthesis .
3-Fluoro-5-(trifluoromethyl)benzenesulfonyl chloride F (3), CF₃ (5) 244.62 N/A Lacks chlorine substituent; lower molecular weight but comparable reactivity for sulfonamide formation .
2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride Cl (2), CF₃ (4) 283.61 175205-54-6 Substituent positioning alters electronic distribution; 95% purity used in medicinal chemistry .
3-(Trifluoromethyl)benzenesulfonyl chloride CF₃ (3) 244.62 [FS] (see Ref. 7) Simpler structure; foundational reagent in sulfonylation reactions .

Reactivity and Electronic Effects

  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl group (-CF₃) and halogens (Cl, F) in the target compound create a strong electron-deficient aromatic ring, accelerating sulfonyl chloride reactivity. For example, this compound reacts faster with amines than 3-(trifluoromethyl)benzenesulfonyl chloride due to additional EWGs .

Research Findings and Limitations

  • Synthetic Challenges: The discontinuation of this compound suggests synthetic hurdles, such as purification difficulties or instability under standard storage conditions .
  • Comparative Studies: Research on 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride (a penoxsulam precursor) demonstrated that EWGs at specific positions (e.g., ortho to -SO₂Cl) significantly enhance reaction rates with amines, a trend likely applicable to the target compound .
  • Safety Data: Limited hazard information is available for the target compound, but analogs like 3-(trifluoromethyl)benzenesulfonyl chloride are classified as corrosive and moisture-sensitive, requiring stringent handling protocols .

Biological Activity

3-Chloro-2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride (CAS Number: 1706458-27-6) is a chlorinated and fluorinated aromatic compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a sulfonyl chloride functional group attached to a benzene ring with multiple fluorine and chlorine substituents. Its molecular formula is C7H2ClF4O2SC_7H_2ClF_4O_2S, and its molecular weight is approximately 297.055 g/mol. The presence of trifluoromethyl and chloro groups enhances its electrophilic character, making it a candidate for various chemical reactions and biological applications.

Antimicrobial Activity

Recent studies have focused on the antimicrobial properties of benzenesulfonyl derivatives, including this compound. The following table summarizes the minimum inhibitory concentration (MIC) values against various bacterial strains:

Compound Bacterial Strain MIC (mg/L) Reference
This compoundMethicillin-sensitive Staphylococcus aureus (MSSA)0.39 - 1.56
Methicillin-resistant Staphylococcus aureus (MRSA)0.39 - 1.56
Enterococcus faecalis6.25
Enterococcus faecium6.25

These results indicate that the compound exhibits significant antibacterial activity against Gram-positive bacteria, particularly strains of Staphylococcus aureus.

The biological activity of this compound can be attributed to its ability to inhibit bacterial cell wall synthesis and disrupt cellular processes through the sulfonyl chloride group, which can form reactive intermediates that interfere with essential bacterial enzymes. The presence of trifluoromethyl groups is known to enhance lipophilicity, potentially improving membrane permeability and facilitating drug action.

Case Studies

  • Antibacterial Efficacy : A study evaluating the effectiveness of various benzenesulfonate derivatives highlighted that compounds with trifluoromethyl substitutions showed enhanced antibacterial potency compared to their non-fluorinated counterparts. The introduction of larger substituents adjacent to chlorine was found to further increase antibacterial activity against MSSA and MRSA strains .
  • Cytotoxicity Assessment : In vitro cytotoxicity tests were conducted using human normal lung fibroblasts (MRC-5). The IC50 values for the most promising derivatives were found to be greater than 12.3 mg/L, indicating a favorable therapeutic index for potential clinical applications .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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